Welcome to the BenchChem Online Store!
molecular formula C9H19O6P B8503792 2-((Diethoxyphosphoryl)methoxy)ethyl acetate

2-((Diethoxyphosphoryl)methoxy)ethyl acetate

Cat. No. B8503792
M. Wt: 254.22 g/mol
InChI Key: YQYDFGAKKVCPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05650510

Procedure details

A mixture of 1-acetoxy-2-(chloromethoxy)ethane (67.8 g, 444 mmol) and triethylphosphite (81.3 g, 490 mmol) was heated at 105°-110° C. for 12 hours. Vigorous gas evolution was noted initially. The reaction mixture was next cooled to room temperature and the crude material purified by distillation (0.9 mmHg, 130°-134° C.) to afford 76.9 g (68%) of 1-acetoxy-2-(diethylphosphonomethoxy)ethane as a colorless liquid.
Quantity
67.8 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8]Cl)(=[O:3])[CH3:2].[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>>[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][P:13]([O:14][CH2:15][CH3:16])([O:12][CH2:10][CH3:11])=[O:17])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
67.8 g
Type
reactant
Smiles
C(C)(=O)OCCOCCl
Name
Quantity
81.3 g
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 105°-110° C. for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
the crude material purified by distillation (0.9 mmHg, 130°-134° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCOCP(=O)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 76.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.